molecular formula C13H24O11 B13849501 N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin

N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin

Cat. No.: B13849501
M. Wt: 356.32 g/mol
InChI Key: PDUNULQKKRPSLU-YZYSXFGWSA-N
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Description

N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin: is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is an intermediate in the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic. The molecular formula of this compound is C53H79NO17 , and it has a molecular weight of 1002.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves several steps The starting material is erythromycin, which undergoes a series of chemical reactions to introduce the desired functional groupsThe reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield demethylated products .

Mechanism of Action

The mechanism of action of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin is unique due to its specific chemical modifications, which enhance its stability and activity compared to erythromycin. These modifications also make it a valuable intermediate in the synthesis of clarithromycin .

Properties

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,5R)-5-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11?,12+,13-/m0/s1

InChI Key

PDUNULQKKRPSLU-YZYSXFGWSA-N

Isomeric SMILES

COC1[C@@H](OC([C@@H](C1O)O)CO)O[C@H]2C(O[C@H](C(C2O)O)O)CO

Canonical SMILES

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O

Origin of Product

United States

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